molecular formula C8H13NO B13535903 2-(Oxan-3-yl)propanenitrile

2-(Oxan-3-yl)propanenitrile

Cat. No.: B13535903
M. Wt: 139.19 g/mol
InChI Key: XAVXGHVMJIWIEU-UHFFFAOYSA-N
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Description

2-(Oxan-3-yl)propanenitrile: is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with an oxan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.

    Reduction: Nitriles can be reduced to primary amines using hydrogenation or other reducing agents.

    Substitution: Nitriles can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(Oxan-3-yl)propanenitrile is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials.

Biology: In biological research, nitriles are studied for their potential as enzyme inhibitors and their role in metabolic pathways.

Medicine: Nitriles are explored for their potential therapeutic applications, including as precursors for pharmaceuticals and as active pharmaceutical ingredients.

Industry: In the industrial sector, nitriles are used in the production of polymers, resins, and other materials. They are also used as solvents and in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Oxan-3-yl)propanenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in various chemical reactions, including nucleophilic addition and substitution, which can affect biological pathways and enzyme activities. The specific molecular targets and pathways involved depend on the context of its application, such as in enzyme inhibition or as a precursor in synthetic pathways.

Comparison with Similar Compounds

    3-(Oxan-2-yl)propanenitrile: A structural isomer with the oxan group attached at a different position.

    Propanenitrile: A simpler nitrile compound without the oxan group.

    Hydroxynitriles: Compounds with an additional hydroxyl group attached to the nitrile carbon.

Uniqueness: 2-(Oxan-3-yl)propanenitrile is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-(oxan-3-yl)propanenitrile

InChI

InChI=1S/C8H13NO/c1-7(5-9)8-3-2-4-10-6-8/h7-8H,2-4,6H2,1H3

InChI Key

XAVXGHVMJIWIEU-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1CCCOC1

Origin of Product

United States

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